molecular formula C10H11BrO2 B162266 5-Bromo-2-isopropoxybenzaldehyde CAS No. 138505-25-6

5-Bromo-2-isopropoxybenzaldehyde

Cat. No.: B162266
CAS No.: 138505-25-6
M. Wt: 243.1 g/mol
InChI Key: GRLHVQABEZCTRD-UHFFFAOYSA-N
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Description

5-Bromo-2-isopropoxybenzaldehyde is an organic compound with the molecular formula C10H11BrO2 and a molecular weight of 243.1 g/mol . It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the 5-position and an isopropoxy group at the 2-position. This compound is used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

5-Bromo-2-isopropoxybenzaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 5-bromosalicylaldehyde with 2-iodopropane . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

5-Bromo-2-isopropoxybenzaldehyde undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

5-Bromo-2-isopropoxybenzaldehyde is utilized in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules

    Biology: Researchers use this compound to study the effects of brominated and alkoxylated benzaldehydes on biological systems. It can be used to investigate enzyme interactions and metabolic pathways.

    Medicine: Although not a drug itself, this compound is used in the synthesis of pharmaceutical compounds. Its derivatives may possess biological activity and are explored for potential therapeutic applications.

    Industry: This compound is used in the production of specialty chemicals and materials. .

Mechanism of Action

The mechanism by which 5-Bromo-2-isopropoxybenzaldehyde exerts its effects depends on its specific application. In chemical reactions, its reactivity is primarily due to the presence of the bromine atom and the aldehyde group. The bromine atom can participate in electrophilic substitution reactions, while the aldehyde group can undergo nucleophilic addition reactions .

In biological systems, the compound may interact with enzymes and proteins, affecting their function. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the derivatives being studied .

Comparison with Similar Compounds

5-Bromo-2-isopropoxybenzaldehyde can be compared with other similar compounds, such as:

    5-Bromo-2-methoxybenzaldehyde: This compound has a methoxy group instead of an isopropoxy group. The difference in alkoxy groups can affect the compound’s reactivity and solubility.

    2-Bromo-5-isopropoxybenzaldehyde: Here, the positions of the bromine and isopropoxy groups are reversed. This positional isomer may exhibit different chemical and biological properties.

    5-Bromo-2-ethoxybenzaldehyde: This compound has an ethoxy group, which is slightly larger than the methoxy group. .

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct reactivity and applications compared to its analogs.

Properties

IUPAC Name

5-bromo-2-propan-2-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-7(2)13-10-4-3-9(11)5-8(10)6-12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLHVQABEZCTRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356143
Record name 5-bromo-2-isopropoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138505-25-6
Record name 5-bromo-2-isopropoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 5-bromosalicylaldehyde (5.0 gm, 0.025 mol) in DMF (40 mL) were added powdered potassium carbonate (5.15 gm, 0.037 mol) and 2-iodopropane (3.5 mL, 0.035 mol) dropwise with stirring. The mixture was stirred overnight at room temperature, partitioned between diethyl ether and water. The aqueous was extracted with ether, and the combined organic layers were washed with water, saturated brine solution, dried (Na2 SO4), and evaporated to afford 6.0 gm of pure title compound.
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5 g
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40 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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